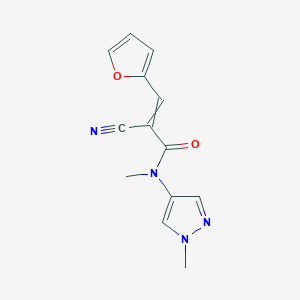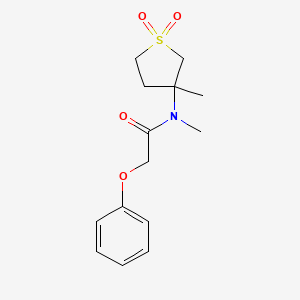
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-2-phenoxyacetamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animals. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra region of the brain, leading to a reduction in dopamine levels and the onset of motor symptoms.
Mechanism of Action
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-2-phenoxyacetamide is converted to its active metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ then selectively targets and destroys dopaminergic neurons in the substantia nigra region of the brain, leading to a reduction in dopamine levels and the onset of motor symptoms.
Biochemical and physiological effects:
This compound-induced neurodegeneration results in a reduction in dopamine levels, which leads to a range of motor symptoms, including tremors, rigidity, and bradykinesia. This compound also causes changes in the levels of other neurotransmitters, including serotonin and norepinephrine, and has been shown to induce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-2-phenoxyacetamide is a useful tool for studying Parkinson's disease and related disorders in animal models due to its ability to selectively destroy dopaminergic neurons in the substantia nigra region of the brain. However, this compound-induced neurodegeneration is not identical to the neurodegeneration that occurs in Parkinson's disease, and researchers must be cautious when interpreting their results. Additionally, this compound is a potent neurotoxin that can be dangerous if mishandled, and researchers must take appropriate safety precautions when working with this compound.
Future Directions
There are several areas of future research that could benefit from the use of N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-2-phenoxyacetamide. These include:
1. Investigating the mechanisms underlying this compound-induced neurodegeneration to identify potential targets for therapeutic interventions.
2. Developing new animal models of Parkinson's disease that more closely mimic the disease's progression in humans.
3. Testing potential treatments for Parkinson's disease in animal models using this compound-induced neurodegeneration as a screening tool.
4. Using this compound to investigate the role of dopamine in other neurological disorders, such as schizophrenia and addiction.
5. Developing safer and more effective neurotoxins that can selectively target dopaminergic neurons in the brain for research purposes.
Synthesis Methods
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-2-phenoxyacetamide can be synthesized using a variety of methods, including the reaction of phenoxyacetic acid with thionyl chloride to form phenoxyacetyl chloride, which is then reacted with N-methylisothiourea to form this compound. Another method involves the reaction of phenoxyacetic acid with thionyl chloride to form phenoxyacetyl chloride, which is then reacted with N-methyl-N-nitrosourea to form this compound.
Scientific Research Applications
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-2-phenoxyacetamide has been widely used in scientific research to study Parkinson's disease and related disorders. It is commonly used to induce Parkinson's disease-like symptoms in animal models, which allows researchers to study the disease's progression and test potential treatments. This compound has also been used to study the role of dopamine in the brain and to investigate the mechanisms underlying neurodegeneration.
properties
IUPAC Name |
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-14(8-9-20(17,18)11-14)15(2)13(16)10-19-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRXSOPZSNVTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2597769.png)
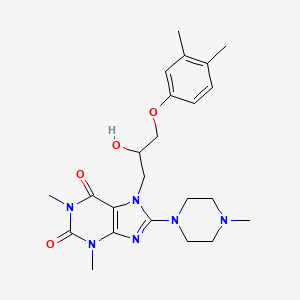
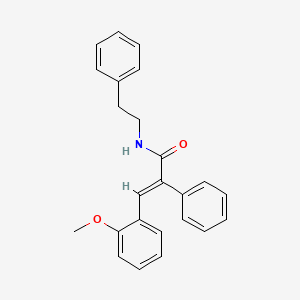

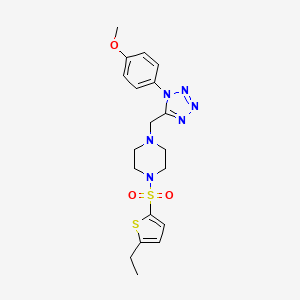
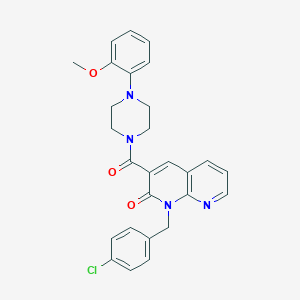
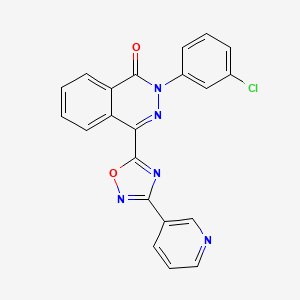
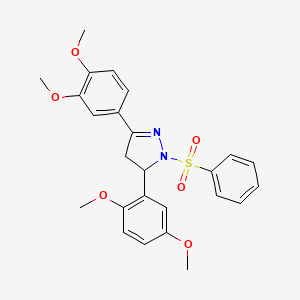
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2597782.png)
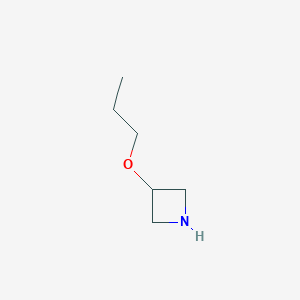
![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2597784.png)
![2-((3-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2597785.png)
